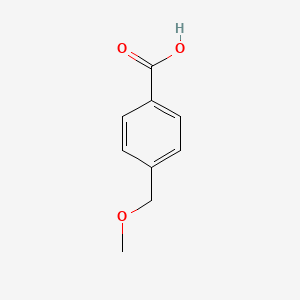

4-(Methoxymethyl)benzoic acid

Description

The exact mass of the compound 4-(Methoxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210274. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Methoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFINRYBCDBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308859 | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67003-50-3 | |

| Record name | 67003-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methoxymethyl)benzoic acid CAS number

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for Advanced Research and Drug Development

Executive Summary

4-(Methoxymethyl)benzoic acid is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid group and a methoxymethyl ether group attached to a central benzene ring, it serves as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, analytical characterization, and strategic applications, particularly in the context of drug discovery and development. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights to researchers and developers.

Core Chemical Identity & Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. 4-(Methoxymethyl)benzoic acid is registered under CAS Number 67003-50-3 .[1][2][3] Its structural and physicochemical properties are summarized below.

Structural Identifiers

A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes 4-(methoxymethyl)benzoic acid a valuable building block.

| Identifier | Value | Source |

| IUPAC Name | 4-(methoxymethyl)benzoic acid | [1][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][3][4] |

| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][4] |

| MDL Number | MFCD06375934 | [1] |

Physicochemical Data

Understanding the physical properties of a compound is critical for designing experiments, including reaction setup, purification, and formulation. The data presented here are derived from computational predictions and supplier documentation, providing a reliable baseline for laboratory work.

| Property | Value | Source |

| Physical State | Solid | [1][2] |

| Melting Point | 87.05 °C (Predicted) | [5] |

| Boiling Point | 281.85 - 298.57 °C (Predicted) | [5] |

| Density | 1.177 - 1.22 g/cm³ (Predicted) | [2][5] |

| pKa | 4.19 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO.[2] Insoluble in water.[6] |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(methoxymethyl)benzoic acid is most effectively achieved via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This pathway is favored for its high yield and straightforward execution. The protocol described below utilizes 4-bromomethylbenzoic acid as the starting material.

Reaction Principle and Causality

The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide (KOH) in methanol serves not only as a base but also as the precursor to the active nucleophile, potassium methoxide (CH₃O⁻K⁺). The highly reactive methoxide ion then displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state of this Sₙ2 mechanism.[8] Heat is applied to overcome the activation energy, thereby increasing the reaction rate.[7]

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution of each step is confirmed by the physical observations described.

-

Nucleophile Generation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.

-

Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a pre-made sodium methoxide solution is an alternative, but this method is often more convenient and cost-effective.

-

-

Reaction:

-

To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

-

Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45 minutes, ensuring the reaction starts from the onset of boiling.[7]

-

Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to form the more soluble potassium salt of the product.

-

-

Workup and Isolation:

-

After cooling the flask to room temperature, remove the methanol using a rotary evaporator.[7]

-

Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage is the potassium salt, which is water-soluble.

-

Slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic to pH paper (pH < 4).[7]

-

Causality: This crucial step protonates the carboxylate salt, converting it back to the neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of the solution, providing an effective means of separation.

-

Collect the white precipitate by vacuum filtration.

-

-

Purification:

-

Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar impurities.[7]

-

For final purification, recrystallize the crude solid from hot deionized water.[7] The principle here is that the product is sparingly soluble in cold water but significantly more soluble in hot water.

-

Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room temperature to form pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of techniques provides orthogonal validation.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene protons (singlet, ~4.5 ppm), and aromatic protons (two doublets, ~7.4 and 8.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm. |

| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻ in negative mode) corresponding to the molecular weight of 166.17 g/mol . |

| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretch (~1680 cm⁻¹), and C-O ether stretch (~1100 cm⁻¹). |

| Melting Point | Purity Assessment | A sharp melting point range close to the literature value (e.g., 87 °C) indicates high purity. Impurities typically broaden and depress the melting range. |

Note: Spectroscopic data for 4-(methoxymethyl)benzoic acid is available for reference from chemical suppliers.[9]

Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, 4-(methoxymethyl)benzoic acid is a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry, serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory agents.[10][11][12]

Role as a Synthetic Scaffold

The compound's two functional groups can be manipulated independently, making it an ideal scaffold for creating libraries of new chemical entities in the drug discovery process.

-

Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments to explore structure-activity relationships (SAR).

-

Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected form of a hydroxymethyl group. This can be a key structural element or a point for later-stage modification if desired.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols. 4-(Methoxymethyl)benzoic acid is classified as a hazardous substance.[13]

| Hazard Type | GHS Classification | Precautionary Codes |

| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |

| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) is a compound of high strategic value for chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and bifunctional nature make it an essential tool for researchers in drug development and materials science. This guide has provided the core technical knowledge, from synthesis to application, necessary to leverage this versatile molecule with scientific integrity and safety.

References

-

CP Lab Safety. (n.d.). 4-(Methoxymethyl)Benzoic Acid, 95% Purity, C9H10O3, 5 grams. Retrieved from CP Lab Safety website. [Link]

-

University of the West Indies at Mona. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from a course material PDF. [Link]

-

PrepChem. (2023). Preparation of 4-methoxybenzoic acid. Retrieved from PrepChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from Chemchart website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Supplementary Material for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem website. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

Al-Dossari, A. M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]

-

Al-Dhayan, D. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. rsc.org [rsc.org]

- 9. 4-(METHOXYMETHYL)BENZOIC ACID(67003-50-3) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(methoxymethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 4-(Methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)benzoic acid, a white solid compound, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] Its unique structure, featuring both a carboxylic acid and a methoxymethyl group on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of 4-(Methoxymethyl)benzoic acid, detailing experimental methodologies for their determination and offering insights into the causality behind these analytical choices.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-(Methoxymethyl)benzoic acid is presented below. It is important to note that some reported values in the literature may vary, which can be attributed to differences in analytical techniques and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| CAS Number | 67003-50-3 | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | ~123 °C (see discussion below) | [1][4] |

| Boiling Point | 281.8 °C at 760 mmHg | [1] |

| Water Solubility | Predicted: 3307.8 mg/L | [5][6] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and DMSO | [4] |

| pKa | Estimated ~4.5 (see discussion below) | |

| Density | 1.177 g/cm³ (Predicted) | [1][4] |

| Flash Point | 112.5 °C | [1] |

In-Depth Analysis of Key Physical Properties

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For 4-(Methoxymethyl)benzoic acid, literature values for the melting point show some variation, with most sources citing approximately 123 °C.[1][4] A lower and broader melting range can indicate the presence of impurities.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Causality of Experimental Choices: DSC is preferred over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the heat of fusion. The choice of a linear heating rate allows for the clear resolution of the melting endotherm.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(Methoxymethyl)benzoic acid into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion, such as indium.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 150 °C).

-

An inert nitrogen atmosphere is maintained throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of 4-(Methoxymethyl)benzoic acid is a critical parameter in drug development, influencing its bioavailability and formulation. It is predicted to have a water solubility of 3307.8 mg/L.[5][6] It is also reported to be slightly soluble in chloroform and DMSO.[4]

Experimental Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[4][9][10] The flask method is suitable for substances with solubilities above 10⁻² g/L.

Causality of Experimental Choices: This method is chosen for its robustness and wide acceptance by regulatory bodies. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 4-(Methoxymethyl)benzoic acid to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered or centrifuged to separate the saturated solution from any remaining solid particles.

-

Concentration Analysis: Determine the concentration of 4-(Methoxymethyl)benzoic acid in the clear saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated as the mass of the dissolved substance per volume of water.

Acid Dissociation Constant (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][3][12][13] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) while monitoring the pH.

Causality of Experimental Choices: This method directly measures the change in pH as the acid is neutralized, allowing for a precise determination of the half-equivalence point, where pH equals pKa. The use of a calibrated pH meter ensures the accuracy of the measurements.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a standard solution of 4-(Methoxymethyl)benzoic acid of known concentration in a co-solvent system (e.g., water/methanol) if necessary to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-(Methoxymethyl)benzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with symmetry considerations), the methylene carbon, and the methyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry will provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns can also offer structural information.

Safety and Handling

4-(Methoxymethyl)benzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 4-(Methoxymethyl)benzoic acid. A thorough understanding of these characteristics, from melting point and solubility to its acidic nature and spectral fingerprints, is fundamental for its successful application in scientific research and drug development. The experimental protocols outlined herein offer a robust framework for the accurate and reliable determination of these key parameters, ensuring data integrity and reproducibility. As a versatile synthetic intermediate, a comprehensive knowledge of the physical properties of 4-(Methoxymethyl)benzoic acid is the cornerstone of its effective utilization in the synthesis of novel and impactful molecules.

References

-

Chemchart. 4-(methoxymethyl)benzoic acid (67003-50-3). (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid. (n.d.). Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Retrieved from [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. (n.d.). Retrieved from [Link]

-

ECETOC. (2009). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Wikipedia. Differential scanning calorimetry. (2025). Retrieved from [Link]

-

SpectraBase. 4-Methoxy benzoic acid. (n.d.). Retrieved from [Link]

-

Chemchart. 4-(methoxymethyl)benzoic acid (67003-50-3). (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7478, 4-Methoxybenzoic Acid. (n.d.). Retrieved from [Link]

-

Sabounchei, S. J., et al. (2014). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 5(11), 1229–1233. Retrieved from [Link]

-

D'Amelia, R., et al. (2018). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 95(5), 845-851. Retrieved from [Link]

-

S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). Retrieved from [Link]

-

Gmelin, E. (2001). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 73(21), 5283-5289. Retrieved from [Link]

-

Gámez, F., et al. (2007). Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps. The Journal of Physical Chemistry B, 111(49), 13694–13700. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. (n.d.). Retrieved from [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. (n.d.). Retrieved from [Link]

-

Scymaris. Water Solubility. (n.d.). Retrieved from [Link]

-

Mishra, S. P. (2021). Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Chemical Science International Journal, 30(3), 40-45. Retrieved from [Link]

-

Scribd. Benzoic-Acid-Experiment. (n.d.). Retrieved from [Link]

-

YouTube. To Determine solubility of benzoic acid at different temperature and Heat of solution. (2021). Retrieved from [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025). Retrieved from [Link]

-

Ghourchian, H., et al. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 4(2), 229-242. Retrieved from [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. (n.d.). Retrieved from [Link]

-

NIST. Benzoic acid, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. (n.d.). Retrieved from [Link]

-

Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. (2024). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

SpectraBase. 4-(methoxymethyl)benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]

-

NIST. Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. (n.d.). Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). (2025). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. filab.fr [filab.fr]

- 6. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]

- 15. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 16. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

4-(Methoxymethyl)benzoic acid chemical structure

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic Acid: Synthesis, Characterization, and Applications

Introduction

4-(Methoxymethyl)benzoic acid is a bifunctional organic compound featuring a carboxylic acid group and a methoxymethyl ether substituent on a benzene ring in a para orientation.[1][2] This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its carboxylic acid moiety provides a reactive handle for a multitude of transformations, such as amidation and esterification, while the methoxymethyl group offers a stable, yet potentially modifiable, ether linkage. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and reactivity of this intermediate is crucial for its effective incorporation into complex molecular architectures, including active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of 4-(methoxymethyl)benzoic acid, from its fundamental properties to detailed synthetic protocols and its role in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical and spectroscopic data for 4-(methoxymethyl)benzoic acid are summarized below.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(methoxymethyl)benzoic acid | [1][2] |

| CAS Number | 67003-50-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 108-113 °C | [6] |

| Boiling Point | 281.8±23.0 °C (Predicted) | [5] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of synthesized 4-(methoxymethyl)benzoic acid.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (2H, d), Aromatic protons (2H, d), -CH₂- (2H, s), -OCH₃ (3H, s), -COOH (1H, br s). Literature data is available for reference.[6] |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1099 cm⁻¹ (C-O-C stretch of ether), Broad O-H stretch from ~2500-3300 cm⁻¹.[6] |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 166.06.[7] |

Synthesis of 4-(Methoxymethyl)benzoic Acid: A Validated Protocol

The most prevalent and reliable synthesis of 4-(methoxymethyl)benzoic acid is a two-step process starting from the readily available 4-methylbenzoic acid (p-toluic acid). This pathway involves a radical halogenation followed by a nucleophilic substitution.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

The initial step transforms the methyl group of 4-methylbenzoic acid into a reactive bromomethyl group. This is a classic free-radical chain reaction.

-

Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors allylic/benzylic substitution over addition to the aromatic ring. A radical initiator, such as benzoyl peroxide, is required to start the chain reaction by generating initial radicals upon heating.[6] The reaction is typically carried out in a non-polar solvent like chlorobenzene.[8]

Experimental Protocol: Radical Bromination

-

Dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene) in a round-bottomed flask equipped with a reflux condenser.[8]

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.

-

Carefully add a catalytic amount of benzoyl peroxide. Caution: Benzoyl peroxide can be explosive when heated in solid form; ensure it is fully dissolved.[6]

-

Heat the mixture to reflux under UV light or with thermal initiation and monitor the reaction progress (e.g., by TLC).[8]

-

Upon completion, cool the reaction mixture to approximately 0 °C to precipitate the product.[8]

-

Filter the solid, wash with a non-polar solvent like petroleum ether or hexane to remove the solvent and by-products, and dry under vacuum.[6][8] The product, 4-(bromomethyl)benzoic acid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of 4-(Methoxymethyl)benzoic Acid via Williamson Ether Synthesis

This step is a nucleophilic substitution reaction where the methoxide ion displaces the bromide ion. It follows an SN2 mechanism.[9][10]

-

Causality: The substrate, 4-(bromomethyl)benzoic acid, has a primary benzylic bromide. This is an ideal substrate for an SN2 reaction because it is unhindered and the transition state is stabilized by the adjacent aromatic ring.[6][11] The nucleophile, methoxide (CH₃O⁻), is generated in situ by reacting potassium hydroxide (KOH) with methanol, which serves as both the reagent and the solvent.[12] The electron-withdrawing carboxylic acid group on the ring further favors the SN2 mechanism.[6]

Experimental Protocol: Williamson Ether Synthesis

-

In a 100 mL round-bottomed flask, dissolve potassium hydroxide (KOH) (1.1 g) in methanol (25 mL).[12]

-

Add the 4-(bromomethyl)benzoic acid (1.1 g) obtained from Step 1 to the methanolic KOH solution.[12]

-

Equip the flask with a reflux condenser and gently boil the mixture for 45-60 minutes.[12] Swirl periodically to ensure proper mixing.

-

After reflux, cool the flask and remove the methanol using a rotary evaporator.[12]

-

Dissolve the resulting solid residue in deionized water (30 mL).[12]

-

Acidify the aqueous solution with dilute hydrochloric acid until it is acidic to pH paper. This protonates the carboxylate to precipitate the desired carboxylic acid.[12]

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with hexane (2 x 15 mL) to remove any non-polar impurities.[12]

-

Recrystallize the crude product from hot deionized water to achieve high purity.[12]

-

Filter the purified crystals and dry thoroughly under vacuum. A typical yield is 50-70%.[6]

Alternative Synthetic Approaches

While the halogenation-substitution route is most common, other strategies can be envisioned for synthesizing 4-(methoxymethyl)benzoic acid, providing flexibility for substrate availability or functional group tolerance.

-

Oxidation of 4-Methoxymethyltoluene: If the precursor 4-methoxymethyltoluene is available, a selective oxidation of the benzylic methyl group to a carboxylic acid, while preserving the methoxymethyl ether, could yield the target compound. This often requires carefully controlled oxidation conditions to avoid over-oxidation or cleavage of the ether.

-

Grignard Reaction: One could start with a protected 4-bromobenzoic acid derivative (e.g., an ester). Formation of the Grignard reagent followed by reaction with formaldehyde or paraformaldehyde would install the hydroxymethyl group.[13][14][15] Subsequent etherification of the resulting alcohol with a methylating agent (e.g., methyl iodide) under basic conditions would yield the desired product after deprotection.

Applications in Research and Drug Development

4-(Methoxymethyl)benzoic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[3][16]

-

Scaffold for API Synthesis: The carboxylic acid group is a versatile functional handle for forming amide bonds with various amines or ester bonds with alcohols, enabling the construction of a wide range of molecular derivatives. This is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the methoxymethyl substituent can be used to probe the steric and electronic requirements of a biological target. Its presence can influence the compound's solubility, metabolic stability, and binding interactions. By systematically replacing or modifying this group, chemists can fine-tune the pharmacological properties of a lead compound.[3]

-

Building Block for Bioactive Compounds: Benzoic acid derivatives are present in numerous compounds with demonstrated biological activity, including anti-inflammatory, analgesic, and anticancer agents.[4][16] 4-(Methoxymethyl)benzoic acid provides a reliable starting point for synthesizing novel analogues within these classes.

Conclusion

4-(Methoxymethyl)benzoic acid is a key intermediate whose straightforward and high-yielding synthesis makes it an attractive component for complex molecule construction. Its dual functionality allows for sequential and orthogonal chemical modifications, a desirable trait for applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer researchers a validated framework for the synthesis, characterization, and strategic implementation of this valuable compound in their research endeavors.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. tert-Butyl 4-(chloromethyl)benzoate: Properties, Applications, and Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

-

University of Lethbridge. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid. [Link]

-

The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3784052, 4-Methoxy-3-(methoxymethyl)benzoic acid. [Link]

-

ChemBK. benzoic acid 4-(chloromethyl)-,1,1-dimenthylethyl ester. [Link]

-

PubChemLite. 4-(methoxymethyl)benzoic acid (C9H10O3). [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. [Link]

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

-

organic-chemistry.org. Grignard Reaction - Common Conditions. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

-

ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester - Mass spectrum (electron ionization). [Link]

-

Reddit. Paraformaldehyde + Grignard reagent : r/chemistry. [Link]

-

ResearchGate. Is it possible for the Grignard reagent to react with the activating dibromoethane?. [Link]

-

Journal of the American Chemical Society. The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. [Link]

-

Organic Syntheses. cyclohexylcarbinol - Organic Syntheses Procedure. [Link]

-

ACS Publications. The Absorption Spectra of Benzoic Acid and Esters. [Link]

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

NIST. Benzoic acid, 4-methoxy-. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. [Link]

-

SpectraBase. 4-Methoxy benzoic acid. [Link]

-

SpectraBase. 4-Methoxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. srinichem.com [srinichem.com]

- 4. preprints.org [preprints.org]

- 5. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 4-(methoxymethyl)benzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. nbinno.com [nbinno.com]

4-(Methoxymethyl)benzoic acid molecular weight

An In-depth Technical Guide to 4-(Methoxymethyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Methoxymethyl)benzoic acid (CAS No: 67003-50-3) is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features—a carboxylic acid for derivatization, a stable methoxymethyl ether, and an aromatic scaffold—make it a valuable building block in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on its relevance to drug development professionals.

Core Physicochemical & Structural Properties

4-(Methoxymethyl)benzoic acid is a solid at room temperature.[1] Its molecular structure and fundamental properties are the basis for its utility in chemical synthesis. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic and ether oxygens) influences its solubility and crystal packing.[2]

Key Identifiers and Properties

The essential physicochemical data for 4-(Methoxymethyl)benzoic acid are summarized below. This information is critical for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4][5] |

| Molecular Weight | 166.17 g/mol | [3][4][5] |

| Monoisotopic Mass | 166.062994177 Da | [3] |

| CAS Number | 67003-50-3 | [1][3][4][6] |

| IUPAC Name | 4-(methoxymethyl)benzoic acid | [1][3] |

| Physical Form | Solid | [1][5] |

| Melting Point | ~123 °C | [6] |

| Boiling Point | 281.8 ± 23.0 °C (Predicted) | [6] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][3][5] |

| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][5] |

Molecular Structure

The structure of 4-(Methoxymethyl)benzoic acid features a para-substituted benzene ring, which provides a rigid scaffold for building more complex architectures.

Caption: 2D structure of 4-(Methoxymethyl)benzoic acid.

Synthesis Methodologies

The synthesis of 4-(methoxymethyl)benzoic acid is readily achievable in a laboratory setting. The most common and reliable method involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.

Primary Synthesis Route: Nucleophilic Substitution (Sₙ2)

This protocol utilizes 4-bromomethylbenzoic acid as the starting material and methanol as both the reagent and solvent. The reaction proceeds via an Sₙ2 mechanism, where methoxide acts as the nucleophile.[7][8] The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state, favoring this pathway.[8]

Reaction: 4-Bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (KOH) to generate the methoxide nucleophile, which then displaces the bromide.[7]

Caption: Workflow for the synthesis of 4-(methoxymethyl)benzoic acid.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.[7]

-

Addition of Starting Material: To this solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

-

Reflux: Attach a reflux condenser and gently boil the mixture for 45-60 minutes. The reaction time begins once the mixture starts boiling.[7]

-

Work-up:

-

Cool the flask to room temperature and remove the solvent (methanol) using a rotary evaporator.[7]

-

Dissolve the resulting solid residue in 30 mL of deionized water.[7]

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to pH paper. This protonates the carboxylate, causing the product to precipitate.[7]

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.[7]

-

Wash the solid with two 15 mL portions of hexane to remove non-polar impurities.[7]

-

For higher purity, recrystallize the crude product from hot deionized water.[7]

-

Collect the purified crystals by filtration and dry them thoroughly under vacuum.

-

Alternative Synthesis Route

An alternative synthesis starts from the more readily available 4-hydroxybenzoic acid. This multi-step process involves protecting the phenol as a methoxymethyl (MOM) ether, followed by hydrolysis of the resulting ester.[9]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 4-(methoxymethyl)benzoic acid, a combination of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals include: a singlet for the methoxy (-OCH₃) protons (~3.3-3.5 ppm), a singlet for the methylene (-CH₂-) protons (~4.4-4.6 ppm), two doublets in the aromatic region for the para-substituted ring (~7.4-8.1 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (>10 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), the C-O ether stretch (~1080-1150 cm⁻¹), and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS in negative mode would be expected to show a peak at m/z 165, corresponding to the deprotonated molecule [M-H]⁻.

-

Melting Point Analysis: A sharp melting point range close to the literature value (~123 °C) is a strong indicator of high purity.[6]

Applications in Drug Development and Research

Benzoic acid and its derivatives are ubiquitous in the pharmaceutical industry, serving as preservatives, antifungal agents, and crucial intermediates for more complex APIs.[10] While specific applications for 4-(methoxymethyl)benzoic acid are less documented than for its close analog, 4-methoxybenzoic acid, its structure makes it a highly valuable and strategic building block.

Role as a Synthetic Intermediate

The true value of 4-(methoxymethyl)benzoic acid lies in its utility as a scaffold. The carboxylic acid group is a versatile handle for various chemical transformations.

Caption: Synthetic utility of 4-(methoxymethyl)benzoic acid.

-

API Synthesis: Like other benzoic acid derivatives, it can serve as a precursor in the synthesis of anti-inflammatory and analgesic drug molecules.[11][12] The methoxymethyl group provides a more stable, less electronically active alternative to the simple methoxy group found in p-anisic acid, which can be advantageous in multi-step syntheses by preventing unwanted side reactions.

-

Medicinal Chemistry: In structure-activity relationship (SAR) studies, the methoxymethyl group can be used to probe steric and electronic requirements in a receptor's binding pocket. It acts as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's pharmacological properties.

Safety, Handling, and Storage

As a laboratory chemical, 4-(methoxymethyl)benzoic acid must be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

The signal word is "Warning".[3][5]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from strong oxidizing agents.[13]

Conclusion

4-(Methoxymethyl)benzoic acid is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined structure, and reactive functional groups make it an excellent building block for creating novel and complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility allows scientists to effectively and safely incorporate this compound into their research and development workflows.

References

- Chemchart. 4-(methoxymethyl)benzoic acid (67003-50-3).

- PubChem. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.

- Fluorochem. 4-Methoxymethyl-benzoic acid.

- ChemicalBook. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3.

- ChemicalBook. 4-(METHOXYMETHYL)

- NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook.

- Harwood, Moody, and Percy. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).

- Sigma-Aldrich. 4-(methoxymethyl)benzoic acid AldrichCPR.

- Benchchem. An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis.

- The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid.

- Thermo Fisher Scientific.

- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- ChemicalBook. 4-(MethoxyMethoxy)benzoicacid synthesis.

- Al-Subaie, et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(METHOXYMETHYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. 4-(methoxymethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. rsc.org [rsc.org]

- 9. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. srinichem.com [srinichem.com]

- 13. fishersci.com [fishersci.com]

4-(Methoxymethyl)benzoic acid melting point

An In-depth Technical Guide to the Melting Point of 4-(Methoxymethyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting point of 4-(Methoxymethyl)benzoic acid (CAS No: 67003-50-3), a critical physical property for researchers, scientists, and drug development professionals. Beyond simply stating a value, we will explore the scientific principles underpinning accurate melting point determination, present a robust experimental protocol, and discuss the causality behind key procedural choices to ensure data integrity.

Introduction: The Significance of a Melting Point

4-(Methoxymethyl)benzoic acid is a benzoic acid derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its fundamental physical properties, such as melting point, are the first line of assessment for identity and purity.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic "sharp" melting point serves as a reliable criterion for identification. Conversely, the presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[3][4] Therefore, an accurate melting point determination is not merely a data point; it is a crucial indicator of material purity and consistency, which is paramount in research and drug development.

Reported Melting Point Data for 4-(Methoxymethyl)benzoic Acid

A review of chemical supplier databases and computational predictions reveals some variance in the reported melting point for this compound. It is essential for researchers to be aware of these differences and to rely on experimentally verified data.

| Source | Reported Melting Point (°C) | Method |

| ChemicalBook | 123 °C | Experimental |

| Guidechem | 123 °C | Experimental |

| Chemchart | 87.05 °C | Predicted (EPI Suite) |

The consensus from experimental data sources indicates a melting point of approximately 123 °C .[1][5] The lower value of 87.05 °C is derived from a computational prediction and should be regarded with caution, as such models can have significant error margins compared to empirical measurement.[6] Discrepancies in experimental values can often be traced to variations in sample purity or experimental technique.

Core Principles for Accurate Melting Point Determination

Achieving an accurate and reproducible melting point measurement is contingent on two pillars: the intrinsic purity of the sample and the integrity of the experimental technique.[7]

Intrinsic Factors: The Role of Purity

The most significant factor affecting a substance's melting point is its chemical purity.[7] Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces holding the solid together.[4] Consequently, less thermal energy is required to overcome these forces, resulting in a melting point depression . As the pure component begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of what is left. This leads to a broadened melting range , a classic indicator of an impure sample.[7] A sharp melting range (≤ 2°C) is a strong indication of high purity.[3]

Extrinsic Factors: The Criticality of Experimental Technique

Even with a pure sample, flawed methodology can yield inaccurate results.[7] Key technical aspects include:

-

Heating Rate: This is the most common source of experimental error.[7] If the sample is heated too quickly, the thermometer reading will lag behind the actual temperature of the heating block and the sample. This thermal lag results in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is crucial for ensuring thermal equilibrium between the sample, the apparatus, and the thermometer.

-

Sample Preparation: The sample must be completely dry, as residual solvent will act as an impurity.[8] It should be finely powdered to ensure uniform heat distribution and packed tightly into the capillary tube to a height of 1-2 mm.[3][9] Insufficient or excessive sample can lead to observational errors.

-

Apparatus Calibration: Laboratory thermometers and automated melting point apparatus can have inaccuracies.[3] Regular calibration using certified melting point standards with known, sharp melting points is essential for ensuring the trustworthiness of the measurements.

A Self-Validating Protocol for Melting Point Determination

The following protocol, based on the capillary method, is designed as a self-validating system.[10] Consistency across multiple, careful measurements provides a high degree of confidence in the final reported value.

Experimental Protocol

-

Sample Preparation:

-

Ensure the 4-(Methoxymethyl)benzoic acid sample is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[3]

-

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8]

-

Alternatively, drop the tube through a long, narrow glass tube onto the benchtop to pack the solid tightly.

-

Repeat until the sample is packed to a height of 1-2 mm.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Determination (if melting point is unknown): Heat the sample rapidly to get an approximate melting point. This provides a target range for the subsequent, more accurate measurements.[3]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8]

-

Begin heating at a slow, controlled rate of 1-2°C per minute.

-

Observe the sample closely through the magnified viewfinder.

-

-

Recording the Melting Range:

-

Validation and Repetition:

-

Perform at least two careful determinations. Consistent values confirm the accuracy of the measurement. If results are inconsistent, re-evaluate sample preparation and technique.

-

Workflow Visualization

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.

Caption: Workflow for Accurate Melting Point Determination.

Conclusion

The experimentally determined melting point of pure 4-(Methoxymethyl)benzoic acid is consistently reported as 123 °C . Deviations from this value, particularly a depressed and broadened melting range, are strong indicators of impurities. Adherence to a meticulous experimental protocol, characterized by proper sample preparation and a slow, controlled heating rate, is non-negotiable for generating trustworthy and reproducible data. For professionals in research and drug development, the accurate determination of this fundamental physical property is the first critical step in validating the identity and ensuring the quality of this important synthetic building block.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Department of Chemistry. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 2). What Causes Inconsistent Melting Points In Chemistry? [Video]. YouTube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Home Page [chem.ualberta.ca]

- 4. sciencing.com [sciencing.com]

- 5. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 6. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. westlab.com [westlab.com]

Compound Profile: 4-(Methoxymethyl)benzoic Acid

An In-depth Technical Guide to the Boiling Point of 4-(Methoxymethyl)benzoic Acid

For professionals in chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental. Among these, the boiling point is a critical parameter that dictates purification methods, reaction conditions, and formulation strategies. This guide provides a detailed examination of the boiling point of 4-(Methoxymethyl)benzoic acid, its determining factors, and the methodologies for its precise experimental verification.

4-(Methoxymethyl)benzoic acid (CAS No. 67003-50-3) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group and a methoxymethyl ether group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The interplay of these functional groups is key to understanding its physical properties.

Molecular Structure:

Caption: Molecular structure of 4-(Methoxymethyl)benzoic acid.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 67003-50-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][4] |

| Molecular Weight | 166.17 g/mol | [1][2][4] |

| Boiling Point | 281.8 °C at 760 mmHg | [1] |

| 281.85 °C | [5] | |

| 298.57 °C | [5] | |

| 281.8±23.0 °C (Predicted) | [6] | |

| Melting Point | 123 °C | [1][6] |

| 87.05 °C | [5] | |

| Density | 1.177 g/cm³ | [1] |

| 1.22 g/cm³ | [5] | |

| Flash Point | 112.5 °C | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [6] |

Note: Discrepancies in reported values can arise from different experimental conditions and measurement purities.

Factors Influencing the Boiling Point

The relatively high boiling point of 4-(Methoxymethyl)benzoic acid is a direct consequence of its molecular structure and the resulting intermolecular forces. As a senior scientist, it is crucial to understand these underlying principles.

-

Molecular Weight : With a molecular weight of 166.17 g/mol , the compound has a significant number of electrons, leading to substantial London dispersion forces.[7]

-

Hydrogen Bonding : The primary contributor to the high boiling point is the carboxylic acid moiety. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This allows molecules of 4-(Methoxymethyl)benzoic acid to form strong intermolecular hydrogen-bonded dimers, which require a large amount of thermal energy to disrupt.

-

Dipole-Dipole Interactions : The presence of the polar ether linkage (-CH₂-O-CH₃) and the carbonyl group introduces permanent dipoles into the molecule, leading to dipole-dipole attractions that further elevate the boiling point.

-

Molecular Symmetry : The para substitution pattern on the benzene ring allows for efficient packing in the solid state, which is reflected in its relatively high melting point. While less impactful on the liquid state and boiling point than intermolecular forces, it contributes to the overall thermal stability of the compound.

Caption: Relationship between molecular properties and boiling point.

Experimental Determination of Boiling Point

Precise determination of the boiling point is essential for compound identification and purity assessment.[8] The Thiele tube or an equivalent micro boiling point apparatus is the standard method for this determination on a laboratory scale.[9][10]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10] In this procedure, a small sample is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube is recorded. This indicates that the vapor pressure inside the capillary has overcome the external pressure.

Apparatus and Reagents

-

Thiele Tube or Digital Melting/Boiling Point Apparatus

-

High-temperature heating fluid (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated, appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of 4-(Methoxymethyl)benzoic acid

-

Heating source (Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Step-by-Step Protocol

-

Sample Preparation : Place a small amount (a few milligrams) of solid 4-(Methoxymethyl)benzoic acid into the fusion tube. Gently heat the tube to melt the solid, ensuring just enough liquid to submerge the open end of the capillary tube.

-

Capillary Insertion : Take a capillary tube and seal one end by rotating it in a flame.[9][11] Place the capillary tube, open-end down, into the molten liquid in the fusion tube.

-

Apparatus Assembly : Securely attach the fusion tube to the thermometer. The bottom of the fusion tube should be level with the thermometer's bulb.

-

Heating : Insert the thermometer-tube assembly into the Thiele tube, ensuring the heating fluid level is above the sample but below the top of the fusion tube.

-

Observation : Begin heating the side arm of the Thiele tube gently and evenly.[10] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification : As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9]

-

Recording the Boiling Point : Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to recede back into the capillary tube.[10] This moment signifies the equilibrium between the vapor pressure and the atmospheric pressure.

-

Verification : For accuracy, allow the apparatus to cool further and then reheat to repeat the measurement. A consistent reading validates the result.

Caption: Experimental workflow for boiling point determination.

Safety and Handling Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle hot glassware and heating oil with extreme care to prevent burns.

-

Ensure the Thiele tube is free of cracks or defects before heating.

-

4-(Methoxymethyl)benzoic acid is classified as an irritant to the skin, eyes, and respiratory system.[4] Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before commencing any experimental work.

Synthesis Context

Understanding the synthesis of a compound provides context for potential impurities that might affect its boiling point. 4-(Methoxymethyl)benzoic acid is typically synthesized via a nucleophilic substitution (SN2) reaction.[12] A common route involves treating 4-bromomethylbenzoic acid with a methoxide nucleophile, often generated from potassium hydroxide in methanol.[12][13]

The purity of the final product is crucial for an accurate boiling point measurement, as impurities can cause a boiling point elevation or result in a boiling range rather than a sharp point.[10] Recrystallization is a standard method to purify the solid product before analysis.[12]

Conclusion

The boiling point of 4-(Methoxymethyl)benzoic acid, approximately 282-299 °C, is a key physical constant governed by its molecular weight and, most significantly, by the strong intermolecular forces of hydrogen bonding and dipole-dipole interactions. Its accurate experimental determination requires a meticulous approach using established micro-scale laboratory techniques. For researchers and drug development professionals, a firm grasp of this property and its underlying chemical principles is indispensable for the effective synthesis, purification, and application of this important chemical intermediate.

References

- 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemchart.

- 4-(methoxymethyl)benzoic acid 67003-50-3 - Guidechem.

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu.

- DETERMINATION OF BOILING POINTS - University of Manitoba.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks.

- Determination Of Boiling Point Of An Organic Compound - BYJU'S.

- Determination of Boiling Point (B.P) - Vijay Nazare.

- Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).

- Preparation of 4-methoxybenzoic acid - PrepChem.com.

- 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 - ChemicalBook.

- 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem.

- Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2) - Cheméo.

- Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry.

- 4-(methoxymethyl)benzoic acid AldrichCPR - Sigma-Aldrich.

- 4-Methoxymethyl-benzoic acid - Fluorochem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(methoxymethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)benzoic Acid in Organic Solvents